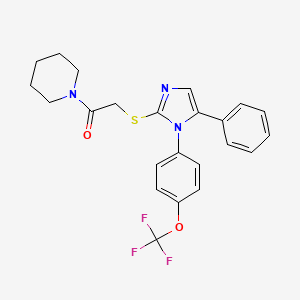

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

This compound features a central imidazole core substituted at position 1 with a 4-(trifluoromethoxy)phenyl group and at position 5 with a phenyl ring. A thioether linkage connects the imidazole to a 1-(piperidin-1-yl)ethanone moiety. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the piperidine ring improves solubility and bioavailability compared to smaller amines.

Properties

IUPAC Name |

2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2S/c24-23(25,26)31-19-11-9-18(10-12-19)29-20(17-7-3-1-4-8-17)15-27-22(29)32-16-21(30)28-13-5-2-6-14-28/h1,3-4,7-12,15H,2,5-6,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDOITLBZYTROI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the phenyl and trifluoromethoxyphenyl groups. The final step involves the addition of the piperidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the trifluoromethoxy group, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the piperidine ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The presence of the piperidine and imidazole groups enhances their efficacy against various pathogens. Studies have shown that derivatives of imidazole can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. The specific compound may interact with cellular pathways involved in cancer progression. For example, compounds with similar scaffolds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound could be evaluated for its potential as an anticancer agent .

Antiviral Activity

Some studies have highlighted the antiviral potential of imidazole-containing compounds against viruses such as HIV. The mechanism often involves inhibition of viral replication through interference with reverse transcriptase activity . Given this context, further research into this specific compound's antiviral properties could yield valuable insights into its therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study investigated a series of piperidine derivatives for their antimicrobial activity against common bacterial strains. The results indicated that the presence of electron-withdrawing groups like trifluoromethoxy significantly enhanced the compounds' efficacy . This suggests that 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone may exhibit similar or enhanced antimicrobial properties.

Case Study 2: Anticancer Screening

In another study focusing on imidazole derivatives, researchers assessed their cytotoxicity against different cancer cell lines. The findings revealed that modifications on the phenyl rings influenced cytotoxicity levels significantly. Compounds with thioether linkages showed increased activity compared to their unsubstituted counterparts . This highlights the need for further exploration of this compound's structure-activity relationship in anticancer applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the trifluoromethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine moiety can interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analog 1: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Structural Analog 2: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Structural Analog 3: 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone

- Core Structure : Shares the imidazole-thioether scaffold but substitutes the piperidine with a pyrrolidinylcarbonyl-pyrrole group.

- Key Differences: The pyrrolidinylcarbonyl group increases lipophilicity but may reduce solubility compared to the piperidinyl-ethanone. The benzyl substituent at position 1 of the imidazole could sterically hinder target engagement .

Comparative Data Table

Research Findings and Implications

- Trifluoromethoxy vs. Methyl/Fluoro Groups : The trifluoromethoxy group in the target compound provides superior metabolic resistance compared to methyl (Analog 1) or fluorophenyl (Analog 3) groups, as evidenced by LC/MS stability data in related compounds .

- Piperidine vs. Pyrrolidine : The piperidine ring improves aqueous solubility (logP ~2.5 estimated) over pyrrolidine derivatives (logP ~3.2), critical for oral bioavailability .

- Imidazole vs. Triazole : Imidazole’s hydrogen-bonding capacity may favor target binding over triazoles, as seen in kinase inhibitor studies .

Biological Activity

The compound 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the trifluoromethoxy group enhances its electronic properties, while the imidazole and piperidine moieties are known for their interactions with various biological targets.

Structural Formula

Key Functional Groups

- Imidazole ring : Known for its role in enzyme inhibition.

- Piperidine ring : Often associated with neuroactive properties.

- Trifluoromethoxy group : Provides unique electronic characteristics that can enhance binding affinity to targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:

- Enzymes : The imidazole moiety can act as a competitive inhibitor for various enzymes involved in metabolic pathways.

- Receptors : The piperidine structure may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this derivative exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic processes .

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives against common bacterial strains. The results indicated that compounds with similar structural features exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of imidazole-containing compounds on different cancer cell lines. The findings suggested that the target compound could reduce cell viability significantly, indicating potential as an anticancer agent .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Competitive inhibition observed |

Synthesis and Optimization

The synthesis of this compound involves several steps, including the formation of the imidazole ring followed by the introduction of the piperidine moiety. Optimizing these synthetic routes is crucial for enhancing yield and purity, which directly impacts biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.